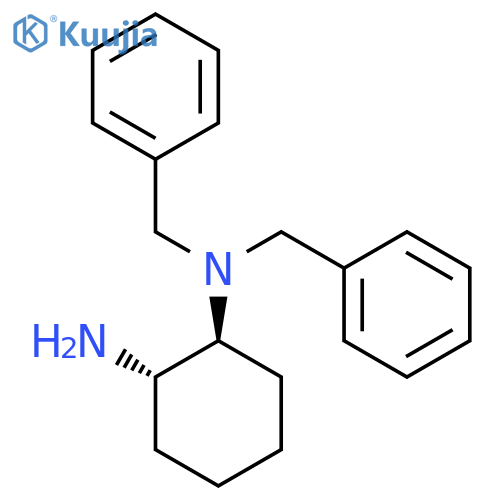

Cas no 1369529-80-5 (N,N-Dibenzylcyclohexane-1alpha,2beta-diamine)

1369529-80-5 structure

商品名:N,N-Dibenzylcyclohexane-1alpha,2beta-diamine

N,N-Dibenzylcyclohexane-1alpha,2beta-diamine 化学的及び物理的性質

名前と識別子

-

- N,N-Dibenzylcyclohexane-1alpha,2beta-diamine

- (1S,2S)-N1,N1-dibenzylcyclohexane-1,2-diamine

- E81757

- 1369529-80-5

- (1S,2S)-2-N,2-N-dibenzylcyclohexane-1,2-diamine

- S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine

- CS-0141532

-

- インチ: 1S/C20H26N2/c21-19-13-7-8-14-20(19)22(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16,21H2/t19-,20-/m0/s1

- InChIKey: SXCIGPQHVCQIFJ-PMACEKPBSA-N

- ほほえんだ: N(CC1C=CC=CC=1)(CC1C=CC=CC=1)[C@H]1CCCC[C@@H]1N

計算された属性

- せいみつぶんしりょう: 294.209598838g/mol

- どういたいしつりょう: 294.209598838g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 285

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 29.3

N,N-Dibenzylcyclohexane-1alpha,2beta-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00AB9Q-100mg |

S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine |

1369529-80-5 | ≥97.0% | 100mg |

$200.00 | 2023-12-22 |

N,N-Dibenzylcyclohexane-1alpha,2beta-diamine 関連文献

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

1369529-80-5 (N,N-Dibenzylcyclohexane-1alpha,2beta-diamine) 関連製品

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量